molecular formula C13H16N2OS2 B2394306 N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 899983-12-1

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide

Cat. No. B2394306
CAS RN: 899983-12-1
M. Wt: 280.4
InChI Key: RUYKJMLRMCIQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be monitored by thin layer chromatography (TLC) . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on its melting point, IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic and Anti-inflammatory Activities

Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential applications in the treatment of conditions involving pain and inflammation.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains . This suggests that they could be used in the development of new antibiotics.

Antifungal Activity

In addition to their antimicrobial properties, thiazole compounds have also shown antifungal activity . This indicates potential use in the treatment of fungal infections.

Antiviral Properties

Thiazole compounds have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been studied for their potential as antitumor or cytotoxic drug molecules . This suggests that they could be used in cancer treatment.

Neuroprotective Properties

Thiazole derivatives have been reported to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.

Quorum Sensing Inhibitors

Some thiazole compounds have been found to inhibit quorum sensing , a communication system that bacteria use to coordinate behavior. This suggests potential applications in controlling bacterial populations and preventing bacterial infections.

Future Directions

Benzothiazole derivatives, including “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide”, have shown promising results in the field of medicinal chemistry . Future research could focus on enhancing the anti-tubercular activity of these compounds and exploring their potential in other therapeutic areas.

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYKJMLRMCIQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.